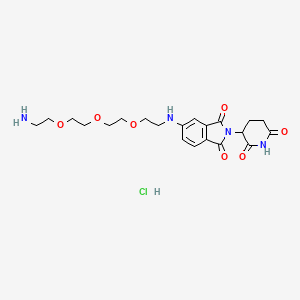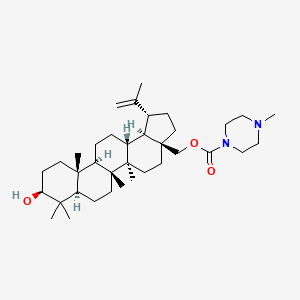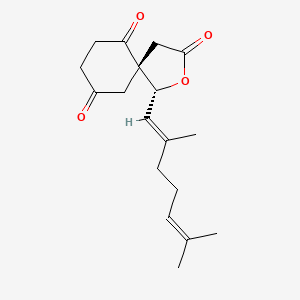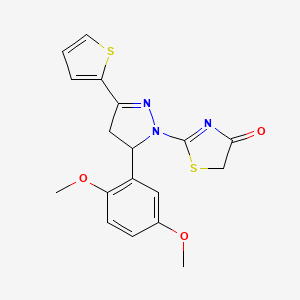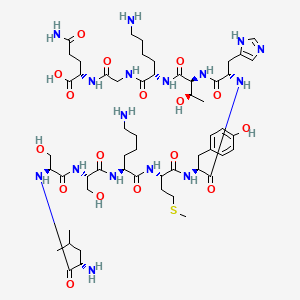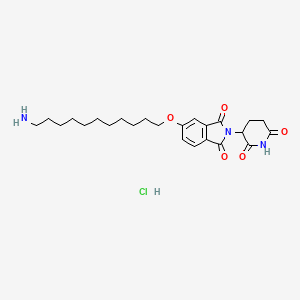
Thalidomide-5-O-C11-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5-O-C11-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, facilitating the recruitment of CRBN protein. It is primarily used in the formation of PROTACs (Proteolysis Targeting Chimeras), which are molecules that can target and degrade specific proteins within cells .
準備方法
Synthetic Routes and Reaction Conditions
Thalidomide-5-O-C11-NH2 (hydrochloride) is synthesized by modifying the thalidomide molecule to include a linker that can connect to a target protein ligandThe reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired modifications are achieved .
Industrial Production Methods
Industrial production of Thalidomide-5-O-C11-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt form .
化学反応の分析
Types of Reactions
Thalidomide-5-O-C11-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of Thalidomide-5-O-C11-NH2 (hydrochloride) that can be used for further research and development in the field of PROTACs .
科学的研究の応用
Thalidomide-5-O-C11-NH2 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Helps in the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents.
作用機序
Thalidomide-5-O-C11-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, which are then ubiquitinated and subsequently degraded by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining cellular protein homeostasis .
類似化合物との比較
Similar Compounds
Thalidomide-5-O-C12-NH2 (hydrochloride): Similar structure but with a different linker length.
Thalidomide-NH-C5-NH2 (hydrochloride): Another derivative with a different linker and functional group.
Uniqueness
Thalidomide-5-O-C11-NH2 (hydrochloride) is unique due to its specific linker length and functional groups, which provide optimal binding and recruitment of the cereblon protein. This makes it particularly effective in the formation of PROTACs and targeting specific proteins for degradation .
特性
分子式 |
C24H34ClN3O5 |
|---|---|
分子量 |
480.0 g/mol |
IUPAC名 |
5-(11-aminoundecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H33N3O5.ClH/c25-14-8-6-4-2-1-3-5-7-9-15-32-17-10-11-18-19(16-17)24(31)27(23(18)30)20-12-13-21(28)26-22(20)29;/h10-11,16,20H,1-9,12-15,25H2,(H,26,28,29);1H |
InChIキー |
XWQGSUYZVUVCPA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


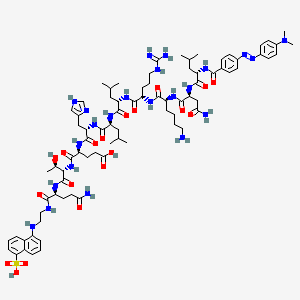

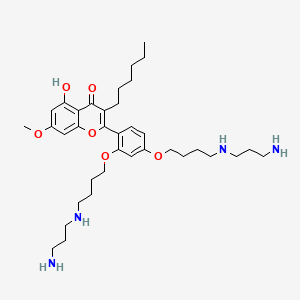
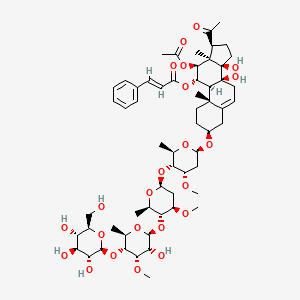


![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
